molecular formula C9H11NO2 B1461938 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one CAS No. 923679-78-1

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Cat. No.: B1461938
CAS No.: 923679-78-1
M. Wt: 165.19 g/mol
InChI Key: ZVFNZWIIQXHQTJ-UHFFFAOYSA-N
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Description

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one is a tetrahydroquinoline derivative of interest in medicinal chemistry research. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in compounds with a broad spectrum of biological activities . Specifically, substituted tetrahydroquinolines have been investigated as potential antiproliferative agents. Research indicates that certain derivatives can induce mitochondrial membrane depolarization and increase cellular reactive oxygen species (ROS) production, suggesting a mechanism of action that may be leveraged in oncology research . Furthermore, the chiral nature of substituted tetrahydroquinolines is a critical area of study, as different enantiomers can interact uniquely with biological targets, leading to significant differences in pharmacological activity . This compound serves as a key synthetic intermediate for further chemical exploration and biological evaluation. Researchers can utilize this chemical to develop novel analogs for probing biological mechanisms or as a building block in synthesizing more complex molecules. This product is intended for research and development purposes only in a laboratory setting, strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5,8,11H,1-3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFNZWIIQXHQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (also referred to as THQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula : C_9H_10N_2O
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 1042604-55-6
  • IUPAC Name : 5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-one

The biological activity of THQ is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:

  • Antioxidant Properties : THQ acts as a free radical scavenger, which can mitigate oxidative stress in cells. This property is crucial for neuroprotective effects observed in various studies .
  • Neuroprotective Effects : Research indicates that THQ may have potential in the treatment of neurodegenerative diseases due to its ability to reduce oxidative stress and modulate neuroinflammatory pathways .

Antioxidant Activity

THQ demonstrates significant antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity is essential for protecting neuronal cells from oxidative damage, which is implicated in conditions such as Alzheimer's disease.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of THQ. For instance, it has been shown to protect dopaminergic neurons from toxicity induced by neurotoxins like MPTP in animal models of Parkinson's disease. This effect is mediated through the modulation of signaling pathways associated with apoptosis and inflammation .

Anti-inflammatory Properties

THQ has exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting nitric oxide production in activated macrophages. This action suggests its potential utility in treating inflammatory disorders .

Case Studies and Research Findings

  • Neuroprotection in Animal Models :
    • A study investigated the effects of THQ on MPTP-induced neurotoxicity in mice. The results demonstrated that treatment with THQ significantly improved motor function and reduced neuronal loss in the substantia nigra .
  • Antioxidant Efficacy :
    • In a controlled experiment assessing the antioxidant capacity of various compounds, THQ was found to have a higher scavenging activity compared to standard antioxidants like vitamin C and E .
  • Inflammation Modulation :
    • Research on THQ's impact on inflammatory markers revealed that it effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Data Table of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; inhibits lipid peroxidation
NeuroprotectiveProtects dopaminergic neurons from MPTP toxicity
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one and related compounds:

Compound Name Substituents/Ring Saturation Key Functional Groups Reported Bioactivity Reference
This compound 5-hydroxy, fully saturated 5–8 positions Hydroxyl, lactam Not explicitly reported N/A
3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) 3-naphthylmethyl, 4-phenyl Aromatic, alkyl Cytotoxic (A549, HTC-116 cells), induces apoptosis
5-Amine-5,6,7,8-tetrahydro-2(1H)-quinolinone 5-amine Amine, lactam Synthetic intermediate; no bioactivity reported
5-Hydroxy-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one 7,7-dimethyl Hydroxyl, dimethyl Structural analog; stability/solubility data inferred
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one 6-hydroxy, partially saturated (3–4) Hydroxyl, lactam No bioactivity reported
5-Chloro-4-hydroxyquinolin-2(1H)-one 5-chloro, 4-hydroxy Chloro, hydroxyl Pharmacophore for enzyme inhibition

Physicochemical Properties

  • Lipophilicity : Methyl groups (e.g., 7,7-dimethyl analog) enhance lipophilicity, whereas polar hydroxyl groups improve aqueous solubility .
  • Stability: The lactam ring contributes to metabolic stability, as seen in related tetrahydroquinolinones .

Preparation Methods

Method 1: Reduction of 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

One established method involves the reduction of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione using palladium on activated charcoal in decalin solvent under heating conditions for an extended period (144 hours). This process yields 5-hydroxy-2(1H)-quinolinone derivatives with high purity and yield (up to 100%).

Parameter Details
Starting Material 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione
Catalyst Palladium on activated charcoal
Solvent Decalin
Reaction Time 144 hours
Temperature Heating (reflux conditions)
Yield Up to 100%
Product Purity High purity confirmed by chromatographic methods

This method is reliable but requires long reaction times and careful control of conditions to avoid over-reduction or side reactions.

Method 2: Three-Step Synthesis via Benzyl-Type Substituted Ethyl Benzoylacetate

A more recent and versatile synthetic pathway involves three main steps starting from ethyl benzoylacetate:

  • Nucleophilic Substitution (S_N2 Reaction): Ethyl benzoylacetate reacts with benzyl-type halides in the presence of potassium carbonate in dimethylformamide (DMF) to produce benzyl-substituted ethyl benzoylacetate derivatives.

  • Ammonolysis: The benzyl-substituted esters undergo ammonolysis using 24% aqueous ammonia to form benzoylpropionamides.

  • Condensation: The benzoylpropionamides are condensed with cyclohexanone in the presence of p-toluenesulfonic acid (TsOH) and anhydrous magnesium sulfate to yield the desired tetrahydroquinolinone derivatives.

Method 3: Bromination and Subsequent Modifications

In some synthetic schemes, bromination of quinolin-2-one derivatives is used to introduce halogen substituents, which can be further transformed into hydroxy derivatives. For example, bromination of 4-methylquinolin-2(1H)-one derivatives followed by substitution reactions can yield hydroxy-tetrahydroquinolinones. This approach, however, may affect solubility and hydrophobicity, requiring careful optimization.

Method 4: Synthesis from 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione via N-Bromosuccinimide

Another reported method for closely related compounds involves the reaction of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione with N-bromosuccinimide in cyclohexane under reflux with cooling. This reaction proceeds for about 3 hours and yields 5-hydroxy-3,4-dihydroquinolin-2(1H)-one with a high yield of 92.7% and high purity (94.3% by HPLC).

Parameter Details
Starting Material 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione
Reagent N-Bromosuccinimide
Solvent Cyclohexane
Reaction Time 3 hours
Temperature Reflux with ice cooling
Yield 92.7%
Purity 94.3% (HPLC)

While this method is specific for 3,4-dihydro derivatives, it provides insight into oxidative bromination and hydroxy substitution strategies applicable to tetrahydroquinolinones.

Comparative Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Notes
1 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione Pd on activated charcoal, decalin, heating ~100 Long reaction time (144 h), high purity
2 Ethyl benzoylacetate + benzyl halides K2CO3, DMF; NH3 (24%); TsOH, MgSO4 Variable Versatile, ammonolysis step challenging
3 4-Methylquinolin-2(1H)-one derivatives Bromination, substitution Variable Modifies hydrophobicity, requires balance
4 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione N-Bromosuccinimide, cyclohexane, reflux 92.7 Efficient for related dihydro derivatives

Research Findings and Challenges

  • The palladium-catalyzed reduction method is highly effective but time-consuming.
  • The three-step nucleophilic substitution-ammonolysis-condensation pathway offers structural diversity but faces yield and reaction time challenges during ammonolysis due to steric and enolization effects.
  • Halogenation strategies can modify biological properties but may adversely affect solubility.
  • Recent studies emphasize the need for optimized synthetic routes to improve yields and reduce reaction times, especially in ammonolysis and condensation steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and hydroxylation. For example, fluorination of a quinoline precursor (e.g., using Selectfluor®) can introduce substituents, followed by hydroxylation via oxidative conditions (e.g., H₂O₂/acid). Reduction steps may employ LiAlH₄ to achieve tetrahydroquinoline scaffolds .
  • Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm hydrogenation patterns and hydroxyl group placement (¹H and ¹³C NMR).
  • HPLC : Assess purity (>98% recommended for biological assays).
  • Mass Spectrometry : Validate molecular weight (e.g., C₉H₁₁NO₂, MW 165.19 g/mol) .
    • Data Table :
Analytical MethodTarget ParameterExample Conditions
HPLCPurity ≥98%C18 column, 30:70 acetonitrile/water, 1 mL/min
¹H NMRIntegration ratiosDMSO-d₆, 400 MHz

Q. What are the solubility and storage guidelines for this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but has limited aqueous solubility. Prepare stock solutions in DMSO (10 mM) and store at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing hydroxyl groups in tetrahydroquinoline derivatives?

  • Methodological Answer : Use regioselective hydroxylation strategies:

  • Catalytic Methods : Employ transition-metal catalysts (e.g., Pd/C) with O₂ or TBHP as oxidants.
  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct hydroxylation to the C5 position .
    • Case Study : A 15% yield increase was achieved using TEMPO/Co(II) under mild acidic conditions (pH 4–5) .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Address discrepancies (e.g., unexpected NMR shifts) by:

  • Tautomerism Analysis : Check for keto-enol equilibria via variable-temperature NMR.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., octahydroquinoline derivatives) .
    • Example : A 2022 study resolved conflicting NOESY signals by confirming a chair conformation in the tetrahydro ring via X-ray .

Q. How can researchers evaluate the biological activity of 5-hydroxy-tetrahydroquinolin-2-one derivatives?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
  • Mechanistic Studies : Use fluorescence quenching to assess interactions with bacterial DNA gyrase or human kinase targets .
    • Data Table :
Assay TypeTargetObserved IC₅₀Reference
Kinase InhibitionEGFR12.3 µM
AntimicrobialS. aureus8.5 µg/mL

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Chlorinated Byproducts : Use fume hoods and PPE (gloves, goggles) for halogenated intermediates.
  • Toxic Metabolites : Refer to CLP regulations (e.g., Category 4 acute toxicity) for waste disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
Reactant of Route 2
5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

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